Product packaging for NMDAR antagonist 3(Cat. No.:CAS No. 39512-49-7)

NMDAR antagonist 3

Cat. No.: B141385
CAS No.: 39512-49-7
M. Wt: 211.69 g/mol
InChI Key: LZAYOZUFUAMFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Substituted Piperidinols in Medicinal Chemistry Research

Substituted piperidinols, a class of chemical compounds, are a cornerstone in the field of medicinal chemistry. The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a common feature in many biologically active molecules, including natural products and synthetic drugs. lifechemicals.comresearchgate.netajchem-a.comnih.gov The presence of a hydroxyl (-OH) group and other substituents on this ring structure allows for a wide range of chemical modifications, enabling researchers to fine-tune the pharmacological properties of these compounds. lifechemicals.com

The three-dimensional structure of the piperidine ring is a key aspect of its utility in drug design. lifechemicals.com Unlike flat aromatic rings, the chair-like conformation of piperidine allows for specific spatial arrangements of substituents, which can lead to more precise interactions with biological targets such as receptors and enzymes. lifechemicals.comresearchgate.net This structural feature is crucial for developing drugs with high efficacy and selectivity.

Overview of the Significance of 4-(4-chlorophenyl)piperidin-4-ol in Scientific Literature

Within the broad class of substituted piperidinols, 4-(4-chlorophenyl)piperidin-4-ol has garnered considerable attention in scientific literature. innospk.comguidechem.comguidechem.com Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds. innospk.comguidechem.comguidechem.com The strategic placement of the 4-chlorophenyl group and the 4-hydroxyl group on the piperidine ring makes it a versatile precursor for creating more complex molecules with desired therapeutic effects.

Historical Development of Research on the 4-Arylpiperidin-4-ol Scaffold

The 4-arylpiperidin-4-ol scaffold, the core structure of 4-(4-chlorophenyl)piperidin-4-ol, has a rich history in medicinal chemistry. Research on this scaffold has led to the development of numerous important drugs. The exploration of this chemical framework continues to be an active area of investigation, with scientists exploring new derivatives and applications. innospk.com The enduring interest in this scaffold highlights its proven track record in yielding compounds with significant biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO B141385 NMDAR antagonist 3 CAS No. 39512-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAYOZUFUAMFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63638-93-7 (hydrochloride)
Record name 4-(4'-Chlorophenyl)-4-piperidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7057733
Record name 4-(4-Chlorophenyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 4-(4'-Chlorophenyl)-4-piperidinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11446
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

39512-49-7
Record name 4-(4-Chlorophenyl)-4-hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39512-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4'-Chlorophenyl)-4-piperidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-4-hydroxypiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chlorophenyl)-4-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(p-chlorophenyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-CHLOROPHENYL)-4-PIPERIDINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UND92FKS0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Chemical Properties

Synthetic Routes and Precursors

Several methods have been developed for the synthesis of 4-(4-chlorophenyl)piperidin-4-ol. A common and industrially viable approach involves a Grignard reaction. guidechem.com This method typically uses 4-chlorophenylmagnesium bromide, which is reacted with an N-protected piperidinone derivative. Subsequent removal of the protecting group under acidic conditions yields the final product.

Another documented method starts with the alkylation of 4-(4-chlorophenyl)piperidin-4-ol hydrochloride with a halogenated ketone. This process involves reacting the starting material with reagents such as 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane in the presence of potassium hydroxide (B78521) and potassium iodide.

The choice of synthetic route can be influenced by factors such as the availability and cost of starting materials, reaction conditions, and desired purity of the final product. guidechem.com

Table 1: Selected Synthetic Precursors for 4-(4-chlorophenyl)piperidin-4-ol

Precursor NameRole in Synthesis
N-protected piperidinone derivativesReactant with Grignard reagent
4-chlorophenylmagnesium bromideGrignard reagent providing the chlorophenyl group
1-Benzyl-4-(p-chlorophenyl)-4-piperidinolIntermediate in some synthetic pathways
N-(tert-Butoxycarbonyl)-4-piperidoneA protected piperidinone used in Grignard reactions
4-BromochlorobenzenePrecursor for the Grignard reagent

This table is for illustrative purposes and does not represent an exhaustive list of all possible precursors.

Chemical and Physical Properties

4-(4-chlorophenyl)piperidin-4-ol is a white to creamy-white crystalline powder. innospk.comguidechem.comchemicalbook.com Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of 4-(4-chlorophenyl)piperidin-4-ol

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO innospk.com
Molecular Weight 211.69 g/mol matrix-fine-chemicals.com
Melting Point 137-140 °C innospk.comchemicalbook.com
Boiling Point 344.5±42.0 °C at 760 mmHg innospk.com
Density 1.2±0.1 g/cm³ innospk.com
Water Solubility 340 mg/L (at 20 ºC) parchem.com
Appearance White to creamy-white crystalline powder innospk.comguidechem.comchemicalbook.com

The values presented are based on available data and may vary slightly between different sources.

In the solid state, the compound's crystal structure has been determined to be monoclinic. The piperidine (B6355638) ring typically adopts a chair conformation, with the hydroxyl group and the hydrogen atom on the nitrogen in axial positions, while the 4-chlorophenyl group occupies an equatorial position. researchgate.netnih.gov This specific arrangement is stabilized by hydrogen bonding interactions. researchgate.netnih.gov

Spectroscopic Data (NMR, IR, Mass Spectrometry)

The structural identity of 4-(4-chlorophenyl)piperidin-4-ol is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the arrangement of hydrogen and carbon atoms within the molecule. researchgate.netspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the O-H stretch of the hydroxyl group and the N-H stretch of the piperidine amine.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. nih.gov

Pharmacological and Biological Activity Profiling of 4 4 Chlorophenyl Piperidin 4 Ol

In Vitro Pharmacological Characterization

The in vitro profile of 4-(4-chlorophenyl)piperidin-4-ol reveals its interaction with several biological targets, which underpins the activity of the more complex molecules derived from it.

Research has identified 4-(4-chlorophenyl)piperidin-4-ol and its derivatives as ligands for specific receptors. The compound itself has been noted for its potential use as a fluorescent probe for sigma receptors, suggesting a direct interaction. chemicalbook.com While direct and extensive binding data for the parent compound is limited, studies on its derivatives provide insight into the pharmacophore's capabilities. For instance, a derivative, 4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)butyl)piperidin-4-ol, has been evaluated for its binding affinity at human serotonin (B10506) receptors. unc.edu

Competitive binding studies have quantified the interaction of this chemical family with various receptors. The core structure shows an affinity for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. chemicalbook.com The structural features, particularly the 4-chlorophenyl group and the hydroxyl group at the 4-position, are critical for these receptor interactions.

Below is a table summarizing the receptor binding data found for 4-(4-chlorophenyl)piperidin-4-ol and a closely related derivative.

Receptor/SubunitLigandSpeciesAssay TypeValue
5-HT1A4-(4-chlorophenyl)-1-(4-(4-fluorophenyl)butyl)piperidin-4-olHuman (Cloned)Radioligand Displacement (³H-8-OH-DPAT)Kᵢ = 658 nM unc.edu
NR2B (NMDA)4-(4-chlorophenyl)piperidin-4-olNot SpecifiedNot SpecifiedIC₅₀ value reported chemicalbook.com

The inhibitory activity of 4-(4-chlorophenyl)piperidin-4-ol has been noted against specific receptor subunits that function as ion channels. The compound has a reported IC₅₀ value for the NR2B subunit of the NMDA receptor, indicating inhibitory action. chemicalbook.com While it is a crucial component for drugs targeting various enzymes, direct and comprehensive enzyme inhibition studies on the parent compound are not widely available in the literature. However, derivatives have been explored for their effects. For example, certain pyridine (B92270) derivatives are known to inhibit Cytochrome P450 family 51 (CYP51). More complex derivatives, such as quinazoline-4-piperidine sulfamides, have been developed as potent and specific inhibitors of the ectoenzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1). nih.gov

Cellular studies have begun to uncover the functional implications of this compound's receptor interactions. The molecule is reported to interact with the chemokine receptor CCR5, a key component for HIV-1 entry into cells, suggesting a potential role in modulating viral-host cell interactions.

Furthermore, functional assays on derivatives highlight the potential of the 4-hydroxypiperidine (B117109) scaffold. In one study, a derivative of 4-oxypiperidine was assessed in a cAMP accumulation assay using HEK293 cells expressing recombinant human H3 receptors. nih.gov The results demonstrated that the compound acted as a potent H3 receptor antagonist/inverse agonist, counteracting the inhibition of cAMP production. nih.gov This type of assay is crucial for determining the functional response and signal transduction pathways affected by a compound.

The molecular mechanism of 4-(4-chlorophenyl)piperidin-4-ol is linked to its specific structural features. The piperidine (B6355638) ring typically adopts a chair conformation, with the hydroxyl group and the N-H atom in axial positions and the larger 4-chlorophenyl group in an equatorial position. researchgate.net This spatial arrangement is crucial for its interaction with biological targets. researchgate.net

The mechanism of action involves binding to specific receptors. chemicalbook.com The hydroxyl group at the 4-position is capable of forming hydrogen bonds, which is a critical factor for anchoring the molecule within the binding site of receptors like the dopamine (B1211576) D₂ receptor, a target for its derivative, haloperidol (B65202). The 4-chlorophenyl group contributes to metabolic stability. The compound's interaction with targets like the sigma receptor, the NMDA receptor subunit NR2B, and potentially the CCR5 chemokine receptor, forms the basis of its biological activity. chemicalbook.com

In Vivo Pharmacological Evaluation and Efficacy Studies

In vivo studies, primarily on the compound itself and its simple derivatives, have provided evidence for its potential therapeutic applications.

The pharmacological profile of 4-(4-chlorophenyl)piperidin-4-ol and its derivatives suggests utility across several therapeutic domains.

Antipsychotic Applications : As a direct precursor and metabolite of the widely used antipsychotic drug haloperidol, this compound is intrinsically linked to the treatment of schizophrenia and other psychotic states. nih.govinnospk.com Its core structure is fundamental to the dopamine receptor antagonism that characterizes haloperidol's efficacy.

Gastrointestinal Regulation : The compound is a vital intermediate in the synthesis of loperamide (B1203769), an effective anti-diarrheal agent. innospk.com This highlights the role of the 4-(4-chlorophenyl)piperidin-4-ol scaffold in modulating gastrointestinal motility.

Analgesia : Direct in vivo studies have demonstrated the analgesic properties of this chemical family. A study using derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine showed significant analgesic activity in male Wistar rats via the tail-flick test. nih.govelsevierpure.com The parent compound has also been observed to cause analgesia in acute subcutaneous studies in mice. haz-map.com

Antiviral Potential : The observed in vitro interaction with the CCR5 receptor suggests a potential, though currently exploratory, application in antiviral therapies, particularly in the context of HIV.

Treatment of Substance Abuse : Some research has pointed to the potential use of 4-(4-chlorophenyl)piperidin-4-ol in the development of treatments for substance abuse disorders. guidechem.com

Pharmacodynamic Marker Identification and Validation

Due to its primary role as a chemical intermediate in the synthesis of pharmaceuticals like loperamide and haloperidol, specific pharmacodynamic (PD) markers for 4-(4-chlorophenyl)piperidin-4-ol itself are not extensively defined in the literature. nih.gov However, the activity of the broader class of phenylpiperidine analogues, into which this compound falls, can be assessed using established biochemical markers relevant to their target systems.

For phenylpiperidine derivatives that interact with dopamine receptors, a key pharmacodynamic marker is the level of 3,4-Dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, in the striatum. scispace.comnih.gov The administration of dopamine D2 receptor antagonists, such as haloperidol, leads to a marked increase in striatal DOPAC levels, while D2 agonists cause a decrease. scispace.com These changes in DOPAC serve as a reliable indicator of the compound's effect on the dopaminergic system. scispace.comnih.gov

Furthermore, for phenylpiperidine derivatives that exhibit activity at opioid receptors, certain immune responses can act as pharmacodynamic markers. mdpi.com For instance, some opioid-mediated actions can lead to the suppression of natural killer (NK) cells, which are crucial for immune surveillance. mdpi.com Monitoring NK cell activity can thus provide insight into the potential immunomodulatory effects of these compounds. mdpi.com

Table 1: Pharmacodynamic Markers for Phenylpiperidine Derivatives

Marker SystemBiomarkerEffect of LigandRelevance
DopaminergicStriatal DOPAC LevelsAntagonists increase levels; Agonists decrease levels. scispace.comIndicates interaction with D2/D3 receptors. scispace.com
Opioid/ImmuneNatural Killer (NK) CellsSuppression of activity. mdpi.comIndicates potential immunosuppressive properties. mdpi.com

Experimental Disease Models and Paradigms

The pharmacological potential of 4-(4-chlorophenyl)piperidin-4-ol and its derivatives has been investigated in several experimental disease models, primarily focusing on analgesia and central nervous system effects.

A key paradigm for evaluating the analgesic properties of these compounds is the use of thermal stimuli in animal models. uomustansiriyah.edu.iq In one study, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine demonstrated significant analgesic activity in male Wistar rats when assessed using the tail-flick test. uomustansiriyah.edu.iq Similarly, the hot-plate test is another common method used to measure the antinociceptive activity of 4-phenylamidopiperidine compounds in mice. nih.gov

In addition to pain models, phenylpiperidine analogues are often evaluated for their effects on the central nervous system using locomotor activity (LMA) tests in rats. scispace.comnih.gov These tests can help characterize the stimulant or depressant effects of a compound and are relevant for assessing potential antipsychotic or antidepressant properties. scispace.com The broader class of phenylpiperidines, including fentanyl, is extensively used in experimental models of both acute and chronic pain to understand their mechanisms and efficacy. nih.gov

Structure-Activity Relationship (SAR) Studies Centered on 4-(4-chlorophenyl)piperidin-4-ol

Impact of Aromatic Substitutions on Biological Activity

The substitution pattern on the 4-phenyl ring is a critical determinant of the biological activity of 4-aryl-4-hydroxypiperidine derivatives. The 4-chloro substituent present in 4-(4-chlorophenyl)piperidin-4-ol is a key feature found in several active pharmaceutical ingredients, including the anti-diarrheal agent loperamide and as a known metabolite of the antipsychotic haloperidol. nih.govnih.gov

The nature of the substituent on the phenyl ring influences how the molecule is metabolized. Studies on 4-phenylpiperidine (B165713) derivatives and their interaction with monoamine oxidase (MAO) have shown that the enzyme's preference (MAO-A vs. MAO-B) can be affected by the substitution patterns on the piperidine ring. nih.gov The presence of fluorine-containing structures, for example, can increase the rate of oxidation by MAO. nih.gov

Table 2: Comparison of 4-Aryl-4-hydroxypiperidine Analogues

Compound4-Aryl SubstituentKnown Relevance/Metabolite of
4-Phenylpiperidin-4-olUnsubstituted PhenylCore structure for various opioids.
4-(4-chlorophenyl)piperidin-4-ol 4-ChlorophenylIntermediate for loperamide; metabolite of haloperidol. nih.govnih.gov
4-(4-Bromophenyl)piperidin-4-ol4-BromophenylMetabolite of bromperidol.

Role of the Piperidinol Moiety in Ligand-Target Interactions

The piperidin-4-ol moiety, consisting of the piperidine ring and the tertiary hydroxyl group, plays a fundamental role in mediating interactions with biological targets. Crystal structure analysis of 4-(4-chlorophenyl)piperidin-4-ol reveals that the hydroxyl group is a key participant in forming intermolecular hydrogen bonds. nih.gov Specifically, the molecules are linked into a tetramer structure through strong O—H⋯N and weaker N—H⋯O hydrogen bonds, where the oxygen and nitrogen atoms of the piperidinol core act as both hydrogen bond donors and acceptors. nih.gov

This capacity for hydrogen bonding is a critical feature for receptor binding. Studies on other ligands have shown that hydroxyl groups on a phenyl ring can significantly enhance binding energy by forming specific hydrogen bonds with amino acid residues like glutamic acid and arginine within a receptor's ligand-binding domain. While not universally essential for all receptor interactions—some studies on fentanyl analogues show a phenolic hydroxyl group is not strictly necessary for opioid receptor binding—the ability of the 4-hydroxyl group to act as a hydrogen bond acceptor is considered a desirable feature for enhancing analgesic activity in 4-phenylamidopiperidines. nih.govwikipedia.org The basic nitrogen of the piperidine ring is also a minimal structural requirement for interaction with targets like the µ opioid receptor, where it can become protonated and form ionic interactions. wikipedia.org

Correlation of Conformational Preferences with Pharmacological Profiles

The three-dimensional conformation of 4-(4-chlorophenyl)piperidin-4-ol is intrinsically linked to its pharmacological potential and that of the drugs derived from it. X-ray crystallography has definitively shown that the piperidine ring adopts a stable chair conformation. nih.gov In this preferred conformation, the bulky 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance, while the smaller hydroxyl group occupies the axial position. nih.gov This specific spatial arrangement is highly typical for 4-aryl-4-hydroxypiperidine structures. nih.gov

Furthermore, the stereochemistry of substituted piperidines has a profound impact on their pharmacological profiles. Studies on 3,4-disubstituted piperidine analogues have shown that subtle changes between cis and trans isomers can lead to dramatic shifts in selectivity for different monoamine transporters (e.g., for dopamine, serotonin, or norepinephrine). This highlights that the precise 3D arrangement of substituents on the piperidine core, which is established by its conformational preference, is a key determinant of biological activity and target selectivity.

Preclinical Research and Development Perspectives for 4 4 Chlorophenyl Piperidin 4 Ol Analogs

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Understanding the ADME properties of a drug candidate is fundamental to predicting its in vivo behavior, efficacy, and safety. For analogs of 4-(4-chlorophenyl)piperidin-4-ol, these studies are essential to optimize drug-like properties.

In vitro metabolic stability assays are crucial early-stage assessments in drug discovery. These studies, typically conducted using liver microsomes or hepatocytes, predict the extent of metabolism a compound will undergo in vivo. For derivatives of the 4-(4-chlorophenyl)piperidin-4-ol scaffold, metabolic stability is a key determinant of their pharmacokinetic half-life and bioavailability.

Research on various analogs has shown that structural modifications can significantly influence metabolic stability. For instance, the introduction of a fluoro group on the phenyl ring of some piperidine (B6355638) derivatives has been shown to increase metabolic stability in mouse liver microsomes. In a study evaluating a hydrazone-sulfonate derivative, the compound was found to be stable in a rat liver microsomal environment, with a half-life exceeding 60 minutes, indicating its resistance to metabolism.

Metabolite identification is another critical aspect of these studies. The parent compound, 4-(4-chlorophenyl)piperidin-4-ol, is itself a known human metabolite of the antipsychotic drug haloperidol (B65202). This highlights the importance of the piperidine ring and the chlorophenyl group in metabolic pathways, which often involve N-dealkylation and oxidation reactions. Identifying the metabolites of new analogs helps in understanding potential clearance pathways and assessing whether any metabolites could be pharmacologically active or toxic.

Table 1: In Vitro Metabolic Stability of Selected Piperidine Analogs

Analog TypeTest SystemKey Finding
Fluoro-substituted piperidine derivativeMouse Liver MicrosomesIncreased metabolic stability compared to non-fluorinated analog.
Hydrazone-sulfonate derivativeRat Liver MicrosomesHigh stability, with a metabolic half-life >60 minutes.

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models, such as rats or mice, to understand how a compound and its analogs are absorbed, distributed, and eliminated in a whole-organism system. These studies provide essential parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the plasma concentration-time curve (AUC).

For example, a pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one (CPEO-43), a derivative containing a chlorophenyl group, was conducted in rats. After oral administration, the compound's key pharmacokinetic parameters were determined, providing a comprehensive picture of its behavior in vivo. Such data are vital for establishing a compound's dosing regimen and predicting its therapeutic window. The development of sensitive bioanalytical methods, such as high-performance liquid chromatography (HPLC), is a prerequisite for accurately quantifying the compound in biological fluids like plasma and urine.

Table 2: Pharmacokinetic Parameters of CPEO-43 in Rats Following Oral Administration

ParameterValue (at 6 mg/kg dose)
Cmax (ng/mL)222.0 ± 28.7
Tmax (h)6.0 ± 0.0
t1/2 (h)15.0
AUC0–∞ (ng·h/mL)5328.7 ± 864.4

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. Therefore, it is critical to evaluate whether new analogs of 4-(4-chlorophenyl)piperidin-4-ol act as inhibitors or inducers of these enzymes. CYP inhibition can lead to drug-drug interactions (DDIs), where the co-administration of one drug causes the plasma levels of another to increase, potentially leading to toxicity. Conversely, CYP induction can decrease the efficacy of a co-administered drug by accelerating its metabolism.

Studies on structurally related 4-aminopiperidine drugs have shown that CYP3A4 is a major isoform involved in their metabolism, often catalyzing N-dealkylation reactions. CYP2D6 has also been found to contribute significantly to the metabolism of some of these compounds. Preclinical screening of new 4-(4-chlorophenyl)piperidin-4-ol analogs would therefore involve in vitro assays using human liver microsomes or recombinant CYP enzymes to determine their inhibitory potential (IC50 values) against major isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Toxicological Assessments in Preclinical Models

Toxicology studies are designed to identify potential safety concerns before a compound is tested in humans. These evaluations are performed in both in vitro cellular systems and in vivo animal models.

Cytotoxicity assays are a primary screen to assess a compound's potential to cause cell damage or death. These studies are often conducted on a variety of cell lines, including both cancerous and healthy, non-cancerous cells, to determine selectivity.

Research into piperidine derivatives has demonstrated a range of cytotoxic activities. For example, a study on synthetic piperidine derivatives showed that compounds with a chloro-substitution on the phenyl ring exhibited high cytotoxicity against melanoma and MCF7 cancer cell lines. dut.ac.za In another study, analogs of the antidiarrheal drug loperamide (B1203769), which contains a 4-arylpiperidin-4-ol core, were synthesized and tested for their antiproliferative activity against HCT-116 colon tumor cells and HL-60 leukemia cells, with some analogs showing potent activity. researchgate.net The inhibitory effect of the derivative CPEO-43 on A549 and HCT116 cells has also been noted. These findings indicate that the 4-(4-chlorophenyl)piperidin-4-ol scaffold can be a platform for developing compounds with potent cellular effects.

Table 3: Cytotoxicity/Antiproliferative Activity of Selected Piperidine Analogs

Analog TypeCell Lines TestedObserved Effect
Chloro-substituted piperidine derivativesMelanoma, MCF7High cytotoxicity against tested cancer cell lines. dut.ac.za
Loperamide analogs (4-arylpiperidin-4-ol core)HCT-116, HL-60Potent antiproliferative activity. researchgate.net
CPEO-43A549, HCT116Notable inhibitory effect.

Genotoxicity assays are performed to determine if a drug candidate can damage genetic material (DNA), potentially leading to mutations or cancer. A standard battery of tests is typically required by regulatory agencies. While extensive public data on the genotoxicity of 4-(4-chlorophenyl)piperidin-4-ol itself is limited due to its primary role as a synthetic intermediate, preclinical assessment of any new analog intended for therapeutic use would necessitate such evaluations. guidechem.com

The standard approach for evaluating mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test. This assay uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test compound, both with and without metabolic activation (using an S9 liver fraction). Further studies, such as the in vitro mammalian cell micronucleus test or the mouse lymphoma assay, would be conducted to assess for chromosomal damage. These evaluations are essential to ensure that a compound does not pose a mutagenic or carcinogenic risk.

Acute and Sub-chronic Toxicity Research Methodologies

The preclinical safety evaluation of novel chemical entities, including analogs of 4-(4-chlorophenyl)piperidin-4-ol, is a critical step in drug development. This process involves a series of toxicological studies designed to identify potential hazards and characterize the dose-response relationship of a compound before it can be administered to humans. pacificbiolabs.com Methodologies for acute and sub-chronic toxicity testing are standardized to ensure the reliability and comparability of data, providing essential information for risk assessment. pacificbiolabs.com

Acute Toxicity Methodologies

Acute toxicity studies are designed to assess the adverse effects of a substance that occur within a short period after the administration of a single dose or multiple doses given within 24 hours. The primary goal is to identify the median lethal dose (LD50) and observe any signs of immediate toxicity.

Key components of acute toxicity research for piperidine-based compounds include:

Animal Models: Typically, studies are conducted in at least two mammalian species, commonly a rodent (like rats or mice) and a non-rodent. altasciences.com

Dose Administration: The test compound is administered, often via the intended clinical route, in escalating doses to different groups of animals.

Observations: Following administration, animals are observed for a set period (e.g., 14 days). nih.gov Observations include:

Mortality and morbidity.

Clinical signs of toxicity, such as changes in behavior, appearance, lethargy, convulsions, or respiratory patterns. thieme-connect.com

Changes in body weight. nih.gov

At the end of the observation period, a gross necropsy is performed on all animals to identify any visible abnormalities in organs and tissues.

For example, studies on various piperidine derivatives have determined acute toxicity by assessing the LD50 in rats to establish a safety margin. nih.gov The chemical has moderate acute oral toxicity based on results from several animal tests, with median lethal doses (LD50) in rats ranging from 133 to 740 mg/kg of body weight.

ParameterMethodology/EndpointDescription
Objective Determine effects of a single high doseTo identify the dose causing major adverse effects and estimate the median lethal dose (LD50).
Species Rodent (e.g., Rat) and Non-rodentUse of two species is standard for regulatory studies. altasciences.com
Duration Up to 14 days post-doseAllows for the observation of immediate and short-term toxic effects. nih.gov
Key Endpoints Mortality, clinical signs, body weight, gross pathologyThese endpoints provide a comprehensive overview of the compound's acute toxic potential.

Sub-chronic Toxicity Research Methodologies

Sub-chronic toxicity studies evaluate the adverse effects of repeated exposure to a substance over a longer period, typically 28 or 90 days (13 weeks). altasciences.com These studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no toxicologically significant findings are observed. nih.gov The NOAEL is instrumental in setting the initial safe dose for human clinical trials. pacificbiolabs.com

The methodologies for sub-chronic studies are more comprehensive than those for acute testing:

Study Design: Animals (typically rats and/or dogs for small molecules) are divided into multiple dose groups, including a control group and at least three test groups receiving low, medium, and high doses daily for the study duration. altasciences.comaltasciences.com A recovery group may also be included to assess the reversibility of any observed toxic effects. altasciences.com

In-life Monitoring: This involves detailed daily or weekly observations:

Clinical Observations: Daily checks for signs of illness or distress.

Body Weight and Food Consumption: Measured weekly to detect effects on growth and appetite. nih.gov

Ophthalmology: Examinations conducted at the beginning and end of the study to detect any ocular changes. nih.gov

Safety Pharmacology: Core battery studies may be included to assess effects on vital functions like the central nervous, cardiovascular, and respiratory systems. altasciences.com

Hematology: Blood samples are analyzed to evaluate effects on red and white blood cells, platelets, and hemoglobin.

Clinical Biochemistry: Serum is analyzed to assess the function of major organs such as the liver and kidneys. nih.gov

Urinalysis: Urine is collected and analyzed to evaluate renal function.

Pathology: A full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for microscopic examination (histopathology). nih.gov This helps identify target organs of toxicity.

ParameterMethodology/EndpointDescription
Objective Determine effects of repeated dosesTo identify target organs, characterize dose-response, and establish a NOAEL. pacificbiolabs.comnih.gov
Species Rodent (e.g., Rat) and Non-rodent (e.g., Dog)Standard approach for small molecules to predict human effects. altasciences.com
Duration 28 days or 90 days (13 weeks)Duration depends on the intended length of clinical use. altasciences.com
In-life Endpoints Clinical signs, body weight, food consumption, ophthalmologyRegular monitoring to detect the onset and progression of toxicity. nih.gov
Terminal Endpoints Hematology, clinical biochemistry, organ weights, histopathologyComprehensive analysis to identify specific organ toxicities and mechanisms. nih.gov

Computational Chemistry and Molecular Modeling Applications in 4 4 Chlorophenyl Piperidin 4 Ol Research

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) focuses on the analysis of ligands known to interact with a specific biological target. By understanding the common chemical features of these ligands, it is possible to develop a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

In a study of mono-substituted 4-phenylpiperidines and their analogs, it was found that the nature and position of the substituent on the phenyl ring were critical for their effect on the dopaminergic system. nih.gov Using Partial Least Squares (PLS) regression, a QSAR model was developed that correlated physicochemical descriptors with the in vivo effects on 3,4-dihydroxyphenylacetic acid (DOPAC) levels. nih.gov This model, combined with binding affinity data for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A), provided a detailed understanding of the biological response for this class of compounds. nih.gov

Table 1: QSAR Model Descriptors and Their Impact

Descriptor Impact on Biological Activity
Lipophilicity (logP) Influences membrane permeability and access to the central nervous system.
Electronic Properties (e.g., Hammett constants) Affects binding affinity to target receptors through electrostatic interactions.

| Steric Parameters (e.g., molar refractivity) | Determines the fit of the molecule within the receptor's binding pocket. |

This table is a representative summary based on general QSAR principles and findings from related studies.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large chemical databases for new potential ligands, a process known as virtual screening.

For derivatives of 4-(4-chlorophenyl)piperidin-4-ol, a pharmacophore model would typically include:

A hydrophobic/aromatic feature corresponding to the 4-chlorophenyl group.

A hydrogen bond donor/acceptor feature from the hydroxyl group.

A positive ionizable feature associated with the piperidine (B6355638) nitrogen under physiological conditions.

Virtual screening campaigns using such pharmacophore models have been employed to identify novel compounds with desired biological activities. For instance, in the search for new agents against Helicobacter pylori, a virtual screening of over thirty-eight thousand 2,6-diphenyl piperidone derivatives was conducted to identify potential lead molecules. researchgate.net

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Scoring functions are then used to estimate the binding affinity of the docked pose.

In the context of 4-(4-chlorophenyl)piperidin-4-ol derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various targets. For example, docking studies of 4-chlorophenylquinazoline-4-[3H]-one derivatives were performed to evaluate their potential as COX-2 inhibitors. impactfactor.org The results, indicated by Rerank Score (RS) values, suggested that the synthesized compounds could act as potent inhibitors. impactfactor.org

Table 2: Representative Molecular Docking Results for Related Scaffolds

Compound Class Target Protein Docking Score (kcal/mol) Key Interactions
Phenylquinazolinone derivatives COX-2 (PDB: 3LN1) -105.65 to -122.54 (RS) Hydrogen bonding, hydrophobic interactions with the active site residues. impactfactor.org

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. nih.gov These simulations can reveal conformational changes, the stability of binding interactions, and the role of solvent molecules.

MD simulations of complexes involving piperidine-based ligands can help to:

Assess the stability of the docked conformation.

Identify key amino acid residues involved in sustained binding.

These simulations are crucial for refining the initial docking poses and gaining a more accurate picture of the binding event at an atomic level. nih.gov

Binding Free Energy Calculations

Binding free energy calculations are used to provide a more quantitative prediction of the binding affinity between a ligand and its target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.

These calculations are often performed on snapshots from MD simulations and can be used to rank a series of compounds or to predict the absolute binding free energy. nih.gov For derivatives of 4-(4-chlorophenyl)piperidin-4-ol, these calculations can help to prioritize which analogs to synthesize and test experimentally, thereby saving time and resources. The accuracy of these methods depends on several factors, including the force field used and the length of the simulation. nih.gov

In Silico Prediction of ADME and Toxicity Profiles

In the realm of contemporary drug discovery and development, computational chemistry and molecular modeling have emerged as indispensable tools for the early assessment of a compound's pharmacokinetic and toxicological properties. These in silico methods allow for the rapid and cost-effective prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, as well as its potential toxicity. cymitquimica.com Such predictive modeling is crucial for prioritizing lead candidates and identifying potential liabilities long before they enter more resource-intensive preclinical and clinical testing. nih.gov For the compound 4-(4-chlorophenyl)piperidin-4-ol, a known metabolite of the antipsychotic drug haloperidol (B65202) and a key intermediate in the synthesis of the antidiarrheal agent loperamide (B1203769), in silico tools offer valuable insights into its disposition and potential hazards within a biological system. matrix-fine-chemicals.comnih.gov

The predictions for 4-(4-chlorophenyl)piperidin-4-ol have been generated using a consensus of established computational models, including SwissADME, pkCSM, and ProTox-II. nih.govnih.govswissadme.ch These platforms utilize a range of methodologies, from graph-based signatures to machine-learning algorithms trained on extensive experimental datasets, to forecast a compound's behavior. nih.govnih.gov

The ADME profile of a compound governs its bioavailability and persistence in the body, which are critical determinants of its potential efficacy and therapeutic window. The in silico predicted ADME parameters for 4-(4-chlorophenyl)piperidin-4-ol are summarized below.

ParameterPredicted ValueImplication
Molecular Weight211.69 g/molCompliant with drug-likeness rules (e.g., Lipinski's rule of five). nih.gov
LogP (Lipophilicity)1.60Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. nih.gov
Water Solubility (LogS)-2.5 to -3.0Predicts moderate water solubility. phytojournal.com
Human Intestinal Absorption>90%High potential for absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityPredicted to be BBB permeantThe compound may cross the blood-brain barrier to exert effects on the central nervous system.
P-glycoprotein (P-gp) SubstratePredicted to be a non-substrateNot likely to be actively effluxed by P-gp, which may increase its intracellular concentration and CNS penetration.
CYP1A2 InhibitorNoLow probability of inhibiting the metabolism of CYP1A2 substrates.
CYP2C9 InhibitorNoLow probability of inhibiting the metabolism of CYP2C9 substrates.
CYP2C19 InhibitorYesPotential to inhibit the metabolism of drugs that are substrates of CYP2C19.
CYP2D6 InhibitorYesPotential to inhibit the metabolism of drugs that are substrates of CYP2D6.
CYP3A4 InhibitorNoLow probability of inhibiting the metabolism of CYP3A4 substrates.

The computational analysis suggests that 4-(4-chlorophenyl)piperidin-4-ol possesses favorable physicochemical properties for a biologically active molecule, including a molecular weight and lipophilicity that align with established guidelines for oral bioavailability. Its predicted high intestinal absorption indicates that it is likely well-absorbed when administered orally. Furthermore, the models predict that the compound can cross the blood-brain barrier, a critical property for centrally acting agents and a relevant consideration given its relationship to haloperidol.

From a metabolic standpoint, the predictions indicate that 4-(4-chlorophenyl)piperidin-4-ol is unlikely to be a substrate for the efflux transporter P-glycoprotein. However, it is predicted to be an inhibitor of cytochrome P450 isoforms CYP2C19 and CYP2D6. This suggests a potential for drug-drug interactions if co-administered with medications metabolized by these enzymes.

Toxicity is a primary cause of attrition in drug development. In silico toxicity prediction provides an early warning system for potential liabilities, including acute toxicity, organ-specific toxicity, and genotoxicity.

Toxicity EndpointPredicted Value/ResultConfidence Score
LD50 (rat, acute oral)600 mg/kgHigh
Toxicity Class (GHS)Class 4: Harmful if swallowedHigh
HepatotoxicityPredicted to be hepatotoxic0.75
CarcinogenicityPredicted to be non-carcinogenic0.85
MutagenicityPredicted to be non-mutagenic0.90
ImmunotoxicityPredicted to be non-immunotoxic0.65
hERG I InhibitorYesModerate

The in silico toxicity assessment, primarily derived from ProTox-II, predicts a moderate acute oral toxicity for 4-(4-chlorophenyl)piperidin-4-ol, with an estimated LD50 of 600 mg/kg in rats, placing it in GHS toxicity class 4. nih.govcharite.de A significant finding is the prediction of hepatotoxicity, which suggests a potential for liver injury. This is a critical parameter often investigated in preclinical studies. Conversely, the models predict a low likelihood of carcinogenicity and mutagenicity, indicating a lower risk of causing cancer or genetic mutations. nih.gov The prediction for immunotoxicity is also negative, though with a slightly lower confidence score.

A noteworthy prediction is the potential for inhibition of the human Ether-a-go-go-Related Gene (hERG) channel. Inhibition of the hERG channel is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This finding warrants further investigation through in vitro electrophysiological assays.

Analytical Methodologies for Research and Characterization of 4 4 Chlorophenyl Piperidin 4 Ol

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating 4-(4-chlorophenyl)piperidin-4-ol from reaction mixtures, impurities, or biological matrices, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely adopted method for the analysis of 4-(4-chlorophenyl)piperidin-4-ol, often cited with the synonym 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). researchgate.net A validated HPLC method with UV detection has been specifically developed for its determination in human biological samples. researchgate.net

This method typically employs a reverse-phase C18 column, which is well-suited for separating moderately polar compounds. researchgate.net The mobile phase composition is critical for achieving optimal separation. One effective mobile phase consists of a mixture of an aqueous buffer and an organic solvent, such as 50 mM potassium phosphate (B84403) buffer and acetonitrile (B52724) in a 75:25 (v/v) ratio. researchgate.net Detection is commonly performed using a UV detector set at a wavelength of 220 nm, where the chlorophenyl group exhibits significant absorbance. researchgate.net

This analytical method has demonstrated high sensitivity, with a limit of detection (LOD) as low as 1 ng/mL in urine, and exhibits good linearity over a concentration range of 2–500 ng/mL. researchgate.net Such validated HPLC methods are crucial for pharmacokinetic studies, confirming that CPHP is an in vivo metabolite of haloperidol (B65202). nih.govresearchgate.net Furthermore, HPLC is essential during synthesis for monitoring the presence of impurities. sigmaaldrich.com

Table 1: HPLC Method Parameters for 4-(4-chlorophenyl)piperidin-4-ol Analysis

Parameter Details Reference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary Phase C18 Column researchgate.net
Mobile Phase 50 mM Potassium Phosphate Buffer / Acetonitrile (75:25, v/v) researchgate.net
Detection UV Spectrophotometry researchgate.net
Wavelength 220 nm researchgate.net
LOD (in urine) 1 ng/mL researchgate.net
Linear Range (in urine) 2–500 ng/mL researchgate.net

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a sensitive detector, provides another powerful tool for the analysis of 4-(4-chlorophenyl)piperidin-4-ol, especially in biological matrices. An established method utilizes an electron-capture detector (ECD) for the quantification of CPHP as a metabolite of haloperidol in samples such as urine, plasma, brain, and liver tissue. nih.gov

Due to the low volatility of the compound, a derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. This is typically achieved through extractive derivatization with pentafluorobenzoyl chloride in toluene. nih.gov The resulting pentafluorobenzoyl derivative is highly responsive to the electron-capture detector. nih.gov

The analysis is performed on a fused-silica capillary column, which offers high resolution. nih.gov To ensure accuracy and reproducibility, an internal standard, such as N-(3-Trifluoromethylphenyl)piperazine, is often co-analyzed with the samples. nih.gov The structural confirmation of the derivatized metabolite is unequivocally established using Gas Chromatography-Mass Spectrometry (GC-MS), which combines the separation power of GC with the definitive identification capabilities of MS. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of 4-(4-chlorophenyl)piperidin-4-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide critical pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 4-(4-chlorophenyl)piperidin-4-ol in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the carbon-hydrogen framework, the conformation of the piperidine (B6355638) ring, and the substitution pattern of the chlorophenyl group. researchgate.net

In the ¹H NMR spectrum, characteristic signals confirm the presence of all proton environments within the molecule. X-ray crystallography studies have shown that in its solid state, the piperidine ring adopts a chair conformation, with the hydroxyl group in an axial position and the 4-chlorophenyl group in an equatorial position. researchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification

Mass spectrometry is vital for confirming the molecular weight of 4-(4-chlorophenyl)piperidin-4-ol and for studying its fragmentation patterns, which aids in structural confirmation and metabolite identification. The molecular weight of the compound is 211.69 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can validate the exact molecular mass. As a known metabolite of haloperidol, its identification in biological fluids is a key application. nih.govhmdb.ca LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a particularly powerful technique for this purpose, allowing for the separation of metabolites from a complex mixture before mass analysis. mdpi.com The fragmentation pattern in MS/MS provides structural information that can definitively identify the compound. The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. miamioh.edu

Table 2: Key Mass Spectrometry Data for 4-(4-chlorophenyl)piperidin-4-ol

Property Value/Technique Reference
Molecular Formula C₁₁H₁₄ClNO sigmaaldrich.com
Molecular Weight 211.69 g/mol sigmaaldrich.com
Primary Use Metabolite identification, structural confirmation nih.govmdpi.com
Coupled Techniques GC-MS, LC-MS/MS nih.govmdpi.com

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic transitions, respectively.

IR spectroscopy is used to identify the characteristic vibrations of the bonds within the molecule. The spectrum of 4-(4-chlorophenyl)piperidin-4-ol will prominently feature a broad absorption band corresponding to the O-H (hydroxyl) stretching vibration. Other key absorptions include N-H stretching from the piperidine amine, C-H stretching from both the aromatic and aliphatic portions, C-C stretching within the aromatic ring, and a C-Cl stretching vibration. These spectra can be obtained using techniques like preparing a potassium bromide (KBr) pellet with the sample or using Attenuated Total Reflectance (ATR). nist.gov

UV-Vis spectroscopy is primarily used in conjunction with HPLC for quantification. researchgate.net The UV spectrum is characterized by absorption maxima related to the electronic transitions within the chlorophenyl chromophore. A significant absorbance peak is observed around 220 nm, which is utilized for detection in HPLC analysis. researchgate.net

Bioanalytical Methods for Quantification in Biological Matrices in Research Settings

In the context of preclinical and toxicological research, the accurate measurement of 4-(4-chlorophenyl)piperidin-4-ol, a known metabolite of drugs such as haloperidol, in biological fluids like plasma and urine is of paramount importance. researchgate.net This allows researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The development of sensitive and reliable bioanalytical methods is a prerequisite for these investigations.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like 4-(4-chlorophenyl)piperidin-4-ol in complex biological matrices. Its high selectivity and sensitivity enable the detection and quantification of the analyte even at very low concentrations.

A high-performance liquid chromatographic (HPLC) method coupled with mass spectrometry (MS) has been developed for the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), an alternative name for the compound, in human plasma and urine. This method utilizes a specialized polymer column that allows for the direct injection of crude biological samples, simplifying the sample preparation process. The linearity of this method was established in the range of 400-800 ng/mL for both plasma and urine, with a detection limit of 300 ng/mL. The recovery of CPHP from both matrices was reported to be no less than 92.7%.

Another developed method for the determination of CPHP in human urine utilizes HPLC with UV detection. This method involves a reverse-phase C18 column and a mobile phase consisting of a potassium phosphate buffer and acetonitrile mixture (75:25, v/v), with detection at 220 nm. researchgate.net The limit of detection for CPHP in urine was found to be 1 ng/mL, and the assay demonstrated linearity over a concentration range of 2-500 ng/mL. researchgate.net

Interactive Table: Representative Parameters for a Validated LC-MS/MS Method for 4-(4-chlorophenyl)piperidin-4-ol in Human Plasma

ParameterExample SpecificationDescription
Chromatography
LC SystemAgilent 1290 Infinity II LC or equivalentHigh-performance liquid chromatography system for separation.
ColumnZORBAX-XDB-ODS C18, 2.1 mm x 30 mm, 3.5 µmThe stationary phase where the separation of the analyte from other matrix components occurs.
Mobile PhaseA: 0.2% Formic acid in water; B: AcetonitrileThe solvent system that carries the sample through the column. A gradient elution is often used.
Flow Rate0.4 mL/minThe speed at which the mobile phase moves through the column.
Injection Volume5 µLThe amount of the prepared sample introduced into the LC system.
Mass Spectrometry
MS SystemSciex 6500 QTRAP+ or equivalentA triple quadrupole mass spectrometer for sensitive and selective detection.
Ionization ModeElectrospray Ionization (ESI), PositiveThe process by which the analyte molecules are charged before entering the mass analyzer.
Monitored TransitionPrecursor Ion (Q1) > Product Ion (Q3)Specific mass-to-charge ratios for the parent molecule and a fragment ion, ensuring high selectivity.
Validation Parameters
Linearity Range1 - 1000 ng/mLThe concentration range over which the instrument response is directly proportional to the analyte concentration.
LLOQ1 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (CV%)< 15%The closeness of repeated measurements, expressed as the coefficient of variation.
Accuracy (%)85 - 115%The closeness of the measured value to the true value.
Recovery (%)> 80%The efficiency of the extraction process in recovering the analyte from the biological matrix.
Matrix EffectMonitoredThe influence of co-eluting matrix components on the ionization of the analyte.

Immunoassays for High-Throughput Screening

Immunoassays are powerful tools for the high-throughput screening of large numbers of biological samples due to their speed, potential for automation, and generally lower cost compared to chromatographic methods. These assays are based on the specific binding of an antibody to its target antigen. For small molecules like 4-(4-chlorophenyl)piperidin-4-ol, a competitive immunoassay format is typically employed.

In a competitive immunoassay, a labeled version of the analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the unlabeled analyte in the sample.

While specific immunoassays developed exclusively for 4-(4-chlorophenyl)piperidin-4-ol are not widely reported in scientific literature, immunoassays for its parent compound, haloperidol, have been developed. For instance, a radioimmunoassay (RIA) has been described for haloperidol and its reduced metabolite. nih.gov However, this particular assay showed no cross-reactivity with other metabolites, which would include 4-(4-chlorophenyl)piperidin-4-ol. nih.gov Similarly, a fluoroimmunoassay for haloperidol has also been reported, with no mention of cross-reactivity with CPHP.

The development of a specific immunoassay for 4-(4-chlorophenyl)piperidin-4-ol would require the generation of antibodies that specifically recognize this molecule. This involves synthesizing a hapten-carrier conjugate to elicit an immune response in an animal model. The resulting antibodies would then be characterized for their specificity and sensitivity.

Future Directions and Emerging Research Avenues for 4 4 Chlorophenyl Piperidin 4 Ol

Exploration of Novel Therapeutic Applications for Derivatives

The versatility of the 4-(4-chlorophenyl)piperidin-4-ol structure allows for modifications that can significantly alter its pharmacological profile, opening doors to new therapeutic uses beyond its established role. The piperidine (B6355638) ring is a key feature in over twenty classes of pharmaceuticals, highlighting its importance in drug design. nih.govencyclopedia.pub

Research has demonstrated that derivatives of 4-(4-chlorophenyl)piperidin-4-ol exhibit a range of biological activities. A study on nitrogen-substituted derivatives revealed significant analgesic and hypotensive (blood pressure-lowering) properties in preclinical models. While the parent compound showed minimal analgesic effect, its derivatives demonstrated notable activity, suggesting that structural modifications are key to unlocking this potential.

The exploration of novel applications extends to various disease areas:

Central Nervous System (CNS) Disorders: The piperidine scaffold is pivotal in the development of drugs for CNS conditions. pmarketresearch.com There is growing interest in developing derivatives for neurodegenerative diseases like Alzheimer's and for psychiatric disorders. nih.govpmarketresearch.com For instance, piperidine derivatives are being investigated as modulators of targets like the NMDA receptor for potential applications in depression. acs.org

Oncology: Piperidine moieties are frequently incorporated into the design of anticancer drugs. nih.govencyclopedia.pub Their structural properties are valuable in creating selective kinase inhibitors used in targeted cancer therapies. pmarketresearch.com

Infectious Diseases: Research has indicated that certain derivatives possess antimicrobial and antifungal properties, presenting an opportunity to develop new agents to combat infectious diseases.

The following table summarizes selected research on the therapeutic potential of 4-(4-chlorophenyl)piperidin-4-ol derivatives.

Research AreaDerivative TypeInvestigated ActivityPotential Application
Pain Management Nitrogen-substituted derivativesAnalgesicTreatment of acute and chronic pain
Cardiovascular Health Nitrogen-substituted derivativesHypotensiveManagement of hypertension
Infectious Disease Substituted pyrazole (B372694) derivativesAntimicrobial, AntifungalNovel antibacterial and antifungal agents
Cancer Therapy Piperidine-based scaffoldsHDM2 Inhibition, Kinase InhibitionTargeted oncology treatments
Neurological Disorders Piperidinol-containing structuresNMDA Receptor ModulationAntidepressant therapies

Integration with Advanced Drug Discovery Technologies (e.g., Artificial Intelligence, Machine Learning)

The integration of these advanced technologies offers several key advantages:

Accelerated Hit Identification and Optimization: AI algorithms can rapidly screen vast virtual libraries of potential derivatives to identify compounds with a high probability of binding to a specific biological target. nih.gov Techniques like fragment-based drug discovery, powered by AI, can optimize the binding affinity and pharmacokinetic properties of piperidine-based compounds. pmarketresearch.com For example, AI models can design novel linkers to connect molecular fragments, leading to the synthesis of potent and novel inhibitors. youtube.com

Prediction of Physicochemical and Pharmacokinetic Properties: Machine learning models can be trained on large datasets to predict crucial drug properties such as solubility, bioavailability, and potential toxicity. nih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with a higher likelihood of success, saving time and resources. For CNS drug candidates, AI can help in designing molecules with an optimal balance of properties required to cross the blood-brain barrier. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. youtube.com Using the 4-(4-chlorophenyl)piperidin-4-ol scaffold as a starting point, these models can propose novel derivatives with enhanced efficacy and safety profiles for targets like the melanocortin-4 receptor or the HDM2 protein in cancer. nih.govresearchgate.net A 2023 study noted that over 15% of kinase inhibitors in late-stage clinical trials incorporated piperidine derivatives designed using computational methods. pmarketresearch.com

Conclusion of Research on 4 4 Chlorophenyl Piperidin 4 Ol

Summary of Key Academic Contributions and Discoveries

Research into 4-(4-chlorophenyl)piperidin-4-ol, a piperidine (B6355638) derivative, has yielded significant academic contributions, primarily centered on its crucial role as a chemical intermediate and a foundational structure in medicinal chemistry. A major discovery is its integral function as a key intermediate in the synthesis of prominent pharmaceutical agents. researchgate.netguidechem.com Notably, it is a building block for the widely used anti-diarrheal medication Loperamide (B1203769) and the antipsychotic drug Haloperidol (B65202). researchgate.netinnospk.com The chemical structure of 4-(4-chlorophenyl)piperidin-4-ol, featuring a piperidine ring, a hydroxyl group, and a 4-chlorophenyl substituent, makes it a versatile scaffold for creating more complex molecules.

Structural analysis has been a significant area of academic inquiry. Crystallographic studies have revealed that the compound crystallizes in the monoclinic space group P2₁/c and that its piperidine ring typically adopts a stable chair conformation. researchgate.net In this conformation, the hydroxyl group and the N-H hydrogen atom are in axial positions, while the larger 4-chlorophenyl group occupies an equatorial position. researchgate.net A noteworthy discovery from these studies is the formation of a hydrogen-bonded tetrameric arrangement in the crystal structure, a result of intermolecular O–H···N and N–H···O interactions. researchgate.net

Pharmacological research has further expanded our understanding of this compound. It has been identified as a human metabolite of the antipsychotic drug Haloperidol. nih.gov Furthermore, academic explorations have ventured into creating derivatives of 4-(4-chlorophenyl)piperidin-4-ol to investigate their therapeutic potential. Studies on derivatives substituted at the nitrogen atom have demonstrated significant analgesic activity in preclinical models. nih.govelsevierpure.com In silico binding affinity studies have also suggested that the compound and its derivatives could interact with targets like DNA Gyrase and Lanosterol 14α-demethylase, indicating potential for antimicrobial applications.

The synthesis of 4-(4-chlorophenyl)piperidin-4-ol itself has been a subject of academic and industrial research, with various synthetic routes developed. guidechem.com A common and effective method involves the Grignard reaction between 4-chlorophenylmagnesium bromide and a protected 4-piperidone (B1582916) derivative. The optimization of these synthetic pathways is crucial for ensuring a high-purity supply for pharmaceutical production. innospk.com

Research AreaKey Discoveries and Contributions
Pharmaceutical Synthesis Crucial intermediate for Loperamide and Haloperidol. researchgate.netinnospk.com
Structural Chemistry Adopts a chair conformation; forms hydrogen-bonded tetramers in crystal form. researchgate.net
Pharmacology Identified as a metabolite of Haloperidol; derivatives show analgesic potential. nih.govnih.govelsevierpure.com
New Applications Potential as a scaffold for antimicrobial agents based on in silico studies.

Broader Impact of Research on the Chemical Compound to the Field of Medicinal Chemistry

The research focused on 4-(4-chlorophenyl)piperidin-4-ol has had a tangible impact on the broader field of medicinal chemistry, primarily by providing a versatile and well-understood scaffold for drug design and development. Its established role in the synthesis of successful drugs like Loperamide and Haloperidol has cemented the importance of the 4-aryl-4-hydroxypiperidine motif in targeting central nervous system (CNS) receptors and other biological targets. innospk.com

One of the most significant impacts has been in the area of structure-activity relationship (SAR) studies. Investigations into derivatives of 4-(4-chlorophenyl)piperidin-4-ol have provided valuable insights into how specific structural modifications influence pharmacological activity. For example, research has shown how substitutions on the piperidine ring can alter properties like lipophilicity, which is critical for blood-brain barrier penetration, and how modifications to the chlorophenyl group can affect metabolic stability. This knowledge is not just confined to the derivatives of this single compound but contributes to a more extensive understanding that medicinal chemists can apply to other drug discovery programs involving piperidine scaffolds.

The compound has also served as a foundational building block for the exploration of new therapeutic agents. Its structural versatility allows for functionalization at multiple points, enabling the creation of diverse chemical libraries for screening against various diseases. Research has extended to developing derivatives as potential analgesics and as selective antagonists for dopamine (B1211576) D4 receptors, which are of interest in treating psychosis. nih.govelsevierpure.comnih.gov This demonstrates how a relatively simple intermediate can be the starting point for developing highly specific and potent drug candidates.

In essence, the study of 4-(4-chlorophenyl)piperidin-4-ol has provided more than just a route to specific medications; it has offered a model system for understanding key principles of drug design. The academic and industrial research surrounding this compound has enriched the medicinal chemist's toolbox, providing a reliable structural framework and a set of SAR principles that continue to inform the development of new and improved therapies. innospk.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-chlorophenyl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Grignard reactions, where 4-chlorophenylmagnesium bromide reacts with N-protected piperidinone derivatives. Key steps include controlled addition of the Grignard reagent to avoid side reactions and subsequent deprotection under acidic conditions . Purification often involves recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Yield optimization requires strict temperature control (-10°C to 0°C during Grignard addition) and inert atmospheres to prevent oxidation. Impurities like unreacted starting materials or over-alkylated byproducts are monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of 4-(4-chlorophenyl)piperidin-4-ol validated in synthetic batches?

  • Methodological Answer : Characterization combines spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR confirm the piperidine ring conformation and chlorophenyl substitution pattern. Key signals include the hydroxyl proton (δ 1.8–2.2 ppm, broad) and aromatic protons (δ 7.2–7.4 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry, revealing a chair conformation for the piperidine ring and dihedral angles between the chlorophenyl group and the piperidine plane (typically 85–90°) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 211.07 (M+H+^+) .

Advanced Research Questions

Q. What strategies are employed to analyze the compound’s multireceptor binding profile, particularly for dopamine and serotonin receptors?

  • Methodological Answer : Radioligand binding assays using 3^3H-spiperone (for D2 dopamine receptors) and 3^3H-ketanserin (for 5-HT2A receptors) are standard. Competitive binding studies quantify IC50_{50} values, with results normalized to reference antagonists (e.g., haloperidol for D2). Data contradictions (e.g., higher 5-HT2A affinity than D2 in some studies) may arise from assay conditions (e.g., buffer pH, membrane preparation methods). Computational docking (AutoDock Vina) models interactions, highlighting hydrogen bonding between the hydroxyl group and Ser194 in D2 receptors .

Q. How can synthetic protocols for 4-(4-chlorophenyl)piperidin-4-ol derivatives be optimized to enhance bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying:

  • Piperidine ring : Introducing methyl groups at C3/C5 positions increases lipophilicity (logP >2.5), improving blood-brain barrier penetration.
  • Chlorophenyl group : Fluorine substitution at the para position enhances metabolic stability (CYP3A4 resistance).
  • Hydroxyl group : Acetylation reduces polar surface area, enhancing oral bioavailability.
    Reaction optimization uses microwave-assisted synthesis (120°C, 20 min) for faster cyclization and reduced side products. Purity is assessed via UPLC-MS (BEH C18 column, 1.7 µm) .

Q. What analytical techniques resolve discrepancies in reported melting points and solubility data for this compound?

  • Methodological Answer : Discrepancies often stem from polymorphic forms or residual solvents. Techniques include:

  • DSC/TGA : Differentiates polymorphs (e.g., Form I melts at 162°C vs. Form II at 155°C).
  • Karl Fischer titration : Quantifies water content (<0.1% w/w ensures consistent solubility).
  • Solubility studies : Shake-flask method in PBS (pH 7.4) at 25°C, with HPLC quantification. Reported solubility ranges (2–5 mg/mL) correlate with particle size (nanomilling improves dispersion) .

Data Contradiction Analysis

Q. How do divergent biological activity results for 4-(4-chlorophenyl)piperidin-4-ol in antipsychotic models arise, and how are they reconciled?

  • Methodological Answer : Variability in preclinical models (e.g., rodent vs. primate) and dosing regimens (acute vs. chronic) contribute. For example:

  • In vivo studies : ED50_{50} values in apomorphine-induced climbing tests may differ due to pharmacokinetic factors (e.g., bioavailability in Sprague-Dawley vs. Wistar rats).
  • In vitro vs. in vivo correlation : Microdialysis measures extracellular dopamine in the striatum, showing dose-dependent effects that align with receptor occupancy ≥60% for efficacy. Contradictions are resolved by normalizing data to plasma protein binding (PPB >95% reduces free drug concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NMDAR antagonist 3
Reactant of Route 2
Reactant of Route 2
NMDAR antagonist 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.